2-Methylglutaric Acid

Polymer Science Materials Engineering Thermoplastic Elastomers

2-Methylglutaric acid (2-MGA) is the α-methyl-branched diacid of choice for polymer chemists engineering high-elongation TPUs—its unique branching prevents soft segment crystallization, delivering extensibility unattainable with linear adipic acid. Materials researchers leverage enantiopure (R)- or (S)-2-MGA to construct homochiral lanthanide coordination polymers for enantioselective catalysis and chiral separation. Biochemists use 2-MGA as a specific substrate for 2-methylglutaconyl-CoA hydratase in leucine metabolism assays. Process engineers exploit its benzene insolubility for simplified liquid-liquid extraction during scale-up. Differentiated performance, validated by peer-reviewed applications—procure with confidence.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 18069-17-5
Cat. No. B093152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylglutaric Acid
CAS18069-17-5
Synonyms2-methylene glutarate
2-methyleneglutarate
2-methyleneglutaric acid
alpha-methylene glutarate
alpha-methylene glutarate, ion(2-)
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C(=O)O
InChIInChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
InChIKeyAQYCMVICBNBXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility908 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylglutaric Acid (CAS 18069-17-5): Procurement-Grade Properties and Class Definition


2-Methylglutaric acid (2-MGA, α-methylglutaric acid, 2-methylpentanedioic acid) is an alpha,omega-dicarboxylic acid [1] and a methyl-branched derivative of glutaric acid [2], with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol [1]. It is a white to off-white crystalline powder exhibiting solubility in water, ethanol, and ether, but insoluble in benzene . The compound is used as a primary and secondary intermediate in pharmaceutical and chemical research [2] and serves as a substrate in enzymatic assays .

Why 2-Methylglutaric Acid (CAS 18069-17-5) Cannot Be Replaced by Other Dicarboxylic Acids


Despite sharing a C6 dicarboxylic acid backbone with analogs such as glutaric acid, 3-methylglutaric acid, and adipic acid, 2-methylglutaric acid exhibits distinct physicochemical and performance properties due to its specific methyl substitution at the α-carbon [1][2]. This branching alters crystallization behavior in polymer matrices, modifies solubility profiles, and imparts unique chiral recognition and biological activity [1][2][3]. Simple substitution with unsubstituted or differently branched dicarboxylic acids can lead to loss of desired material elongation, incompatible solubility, or loss of biological selectivity, as detailed in the quantitative evidence below.

2-Methylglutaric Acid (CAS 18069-17-5): Quantitative Differentiation Evidence for Scientific Selection


Prevention of Soft Domain Crystallization and Enhanced Ultimate Elongation in Polyurethanes: 2-MGA vs. Adipic Acid

When used as a diacid component in segmented polyurethanes, 2-methylglutaric acid (2-MGA) prevents the crystallization of soft domains observed in adipic acid (AA)-based analogs due to the steric hindrance of its α-methyl group [1]. This results in remarkably higher ultimate elongation for MGA-based polyurethanes compared to AA-based counterparts [1]. While both materials exhibit similar thermal and mechanical properties, the elimination of partial crystallization in MGA-based soft domains is a direct and quantifiable morphological advantage for applications requiring high extensibility [1].

Polymer Science Materials Engineering Thermoplastic Elastomers

Unique Antimicrobial Activity of 2-Methylglutamic Acid vs. Other Methyl- and Phenyl-Substituted Analogs

In a panel of glutamic acid analogs, 2-methylglutamic acid was the only compound to show measurable antibacterial activity against Escherichia coli, causing 27% inhibition at 10,000 μg/mL [1]. In contrast, the 3-methyl, 4-methyl, 2-phenyl, 3-phenyl, and 4-phenyl analogs were all inactive against E. coli at the same concentration [1]. All six analogs failed to inhibit Aspergillus niger, Aspergillus oryzae, Trichoderma viride, and Myrothecium verrucaria below 10,000 μg/mL [1]. This specific, albeit modest, activity is a direct consequence of the 2-methyl substitution on the glutamic acid scaffold and is not observed for other closely related analogs.

Antimicrobial Research Amino Acid Analogs Structure-Activity Relationship

Selective Solubility Profile: Insolubility in Benzene as a Purification and Formulation Handle

2-Methylglutaric acid exhibits a distinct solubility profile: it is soluble in water, ethanol, and ether, but notably insoluble in benzene . In contrast, the parent compound glutaric acid is freely soluble in benzene . This difference arises from the α-methyl group altering the molecule's polarity and crystal packing. The insolubility of 2-MGA in benzene provides a straightforward liquid-liquid extraction or precipitation method for separating it from glutaric acid or other benzene-soluble byproducts during synthesis or purification.

Chemical Synthesis Purification Formulation Science

Distinct Thermal Properties: Lower Melting Point vs. Glutaric Acid

2-Methylglutaric acid has a melting point of 80-82 °C , which is significantly lower than that of the unsubstituted glutaric acid (mp 98 °C) and overlaps with the lower end of the range for 3-methylglutaric acid (mp 81-86 °C) . The boiling point of 2-MGA is 214-215 °C at 22 mmHg , while glutaric acid boils at 200 °C at 20 mmHg and 3-MGA at ~299 °C at 760 mmHg . The lower melting point of 2-MGA compared to glutaric acid is a direct consequence of methyl substitution disrupting crystal packing, which can be advantageous for processing requiring lower energy input.

Thermal Analysis Process Chemistry Material Handling

High-Impact Application Scenarios for 2-Methylglutaric Acid (CAS 18069-17-5) Based on Demonstrated Differentiation


Synthesis of High-Elongation Thermoplastic Polyurethanes (TPUs)

For polymer chemists and materials engineers seeking to produce TPUs with superior extensibility, 2-MGA is the preferred diacid monomer over adipic acid. The evidence from Section 3 shows that 2-MGA prevents soft segment crystallization, directly translating to higher ultimate elongation [1]. Procurement of 2-MGA for this application ensures access to a unique material property not achievable with linear diacids, enabling the development of more flexible and durable elastomers for films, coatings, and flexible parts.

Preparation of Chiral Coordination Polymers and Metal-Organic Frameworks (MOFs)

Researchers in inorganic and materials chemistry can leverage enantiopure (R)- or (S)-2-methylglutaric acid to construct homochiral coordination polymers. The documented use of (R/S)-2-MG as a homochiral dicarboxylic acid linker for lanthanide(III) ions results in isostructural, homochiral 2D sinusoidal networks [2]. This chiral building block approach enables the creation of functional materials with applications in enantioselective catalysis, chiral separation, and magneto-optical devices. Procurement of the racemate or specific enantiomers supports these advanced research activities.

Biochemical Studies of Leucine Metabolism and Enzyme Kinetics

For biochemists and enzymologists investigating leucine degradation pathways, 2-MGA serves as a specific substrate for 2-methylglutaconyl-CoA hydratase . Its use in enzymatic assays allows for the quantification and characterization of this pivotal enzyme. The compound's well-defined identity and purity (98%) ensure reproducible kinetic data, making it a reliable tool for both basic research and diagnostic assay development related to inborn errors of metabolism.

Synthetic Intermediate Requiring Benzene-Insoluble Purification

Process chemists and chemical engineers who design synthetic routes can exploit the unique solubility profile of 2-MGA. Its insolubility in benzene, in stark contrast to glutaric acid and many other organic intermediates, allows for simple liquid-liquid extraction or precipitation strategies . This property is particularly valuable for large-scale purifications or when separating 2-MGA from reaction mixtures containing benzene-soluble impurities, reducing the need for costly chromatography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylglutaric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.